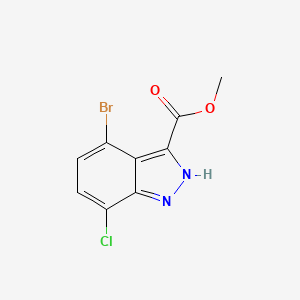
Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate is an organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of bromine and chlorine substituents on the indazole ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate typically involves the bromination and chlorination of an indazole precursor. One common method is the reaction of 7-iodo-1H-indazole with a brominating agent to introduce the bromine atom, followed by chlorination to add the chlorine substituent . The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Biological Studies: The compound is employed in the study of biological pathways and molecular targets, particularly in the context of enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe for investigating the structure-activity relationships of indazole derivatives.
Industrial Applications: The compound is used in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 7-bromo-1H-indazole-3-carboxylate: Similar structure but lacks the chlorine substituent.
Methyl 4-chloro-1H-indazole-3-carboxylate: Similar structure but lacks the bromine substituent.
Methyl 1H-indazole-3-carboxylate: Lacks both bromine and chlorine substituents.
Uniqueness
Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in medicinal chemistry and other scientific research applications .
Propiedades
Fórmula molecular |
C9H6BrClN2O2 |
|---|---|
Peso molecular |
289.51 g/mol |
Nombre IUPAC |
methyl 4-bromo-7-chloro-2H-indazole-3-carboxylate |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-9(14)8-6-4(10)2-3-5(11)7(6)12-13-8/h2-3H,1H3,(H,12,13) |
Clave InChI |
IPWCOERLXPYTSR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=CC=C(C2=NN1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




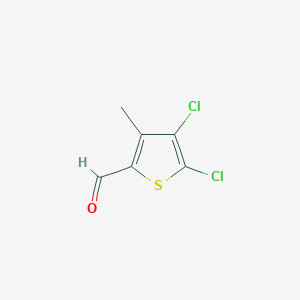
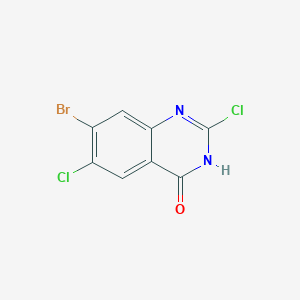
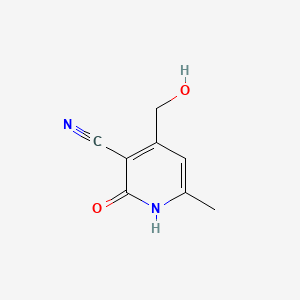
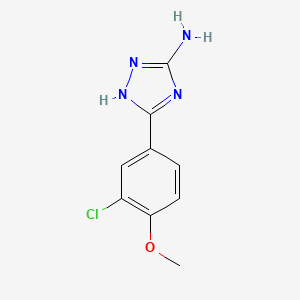
![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)
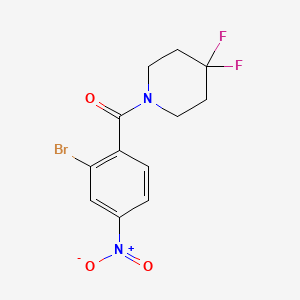


![1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)
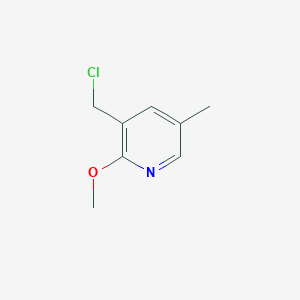
![7-Bromo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13675071.png)
![[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol](/img/structure/B13675072.png)
